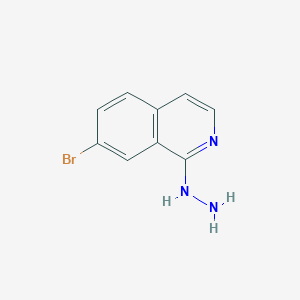

1-(7-Bromoisoquinolin-1-YL)hydrazine

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of many biologically active molecules. sigmaaldrich.comsynquestlabs.com This structural motif is found in a wide array of natural alkaloids, such as papaverine (B1678415) and berberine, which exhibit significant pharmacological properties. sigmaaldrich.com In medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold" due to its ability to bind to a diverse range of biological targets with high affinity. acs.org

The versatility of the isoquinoline ring system allows for functionalization at various positions, leading to a vast chemical space for drug discovery. acs.org Researchers have extensively explored isoquinoline derivatives for a multitude of therapeutic applications, including as anticancer, antiviral, antihypertensive, and anesthetic agents. sigmaaldrich.comacs.orgnih.gov The development of synthetic methodologies to construct and modify the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, has been pivotal in advancing the study of these compounds. sigmaaldrich.com

Significance of Hydrazine (B178648) Functionalities as Versatile Synthons and Ligands in Chemical Science

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. This functionality imparts unique chemical reactivity that makes hydrazines highly valuable in synthetic chemistry. mdpi.com They can act as potent nucleophiles, reducing agents, and are key building blocks for the synthesis of a wide variety of heterocyclic compounds, including pyridazines, pyrazoles, and triazoles. The ability of the hydrazine moiety to participate in condensation reactions with carbonyl compounds to form hydrazones is a fundamental transformation in organic synthesis. scirp.org

The Wolff-Kishner reduction, for instance, utilizes a hydrazone intermediate to deoxygenate aldehydes and ketones to their corresponding alkanes. libretexts.orglibretexts.org Beyond their role as synthetic intermediates, hydrazines and their derivatives can also function as ligands in coordination chemistry, forming stable complexes with metal ions. This property is leveraged in catalysis and materials science. In medicinal chemistry, the hydrazide-hydrazone backbone is a common feature in compounds designed for a range of biological activities. scirp.org

Overview of 1-(7-Bromoisoquinolin-1-YL)hydrazine within Contemporary Chemical Literature and Research Focus

While the broader class of isoquinoline hydrazines has garnered considerable attention, specific research on this compound is not extensively documented in publicly available scientific literature. However, its chemical structure suggests a clear route for its synthesis and potential areas of research interest.

The compound is a derivative of 1-hydrazinylisoquinoline, which can be synthesized by the reaction of a 1-haloisoquinoline with hydrazine hydrate (B1144303). In the case of this compound, the likely precursor would be 7-bromo-1-chloroisoquinoline (B1277138). This starting material is commercially available and its synthesis is documented. The reaction involves the nucleophilic substitution of the chlorine atom at the 1-position of the isoquinoline ring by the hydrazine molecule.

The research focus for a compound like this compound would likely be in the realm of medicinal chemistry. The presence of the isoquinoline scaffold suggests potential for biological activity. Furthermore, the hydrazine group can be readily converted into a variety of hydrazones by reaction with different aldehydes and ketones. This allows for the creation of a library of derivatives that can be screened for pharmacological activity. Given that various substituted quinoline (B57606) and isoquinoline hydrazones have shown promise as anticancer and antimicrobial agents, it is plausible that derivatives of this compound would be investigated for similar properties.

Interactive Data Tables

Table 1: Properties of 7-Bromo-1-chloroisoquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrClN | sigmaaldrich.comthermofisher.com |

| Molecular Weight | 242.50 g/mol | sigmaaldrich.com |

| Appearance | Cream or yellow crystalline powder | thermofisher.com |

| Melting Point | 121-126 °C | sigmaaldrich.com |

| IUPAC Name | 7-bromo-1-chloroisoquinoline | thermofisher.com |

Table 2: General Properties of Hydrazine

| Property | Value |

| Molecular Formula | N₂H₄ |

| Molecular Weight | 32.05 g/mol |

| Appearance | Colorless, fuming oily liquid |

| Odor | Ammonia-like |

| Boiling Point | 114 °C |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(7-bromoisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |

InChI Key |

RZILMDNYAKGLIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2NN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 7 Bromoisoquinolin 1 Yl Hydrazine

Introduction of the Hydrazine (B178648) Moiety at the Isoquinoline-1-position

The C1 position of isoquinoline (B145761) is activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime location for introducing the hydrazine group via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This process typically requires a good leaving group, such as a halide, at the C1 position.

The synthesis, therefore, involves an intermediate, 7-bromo-1-chloroisoquinoline (B1277138). This precursor is commonly prepared from 7-bromoisoquinolin-1(2H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

With the 7-bromo-1-chloroisoquinoline intermediate in hand, the hydrazine moiety is introduced by reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.gov This is a classic SNAr reaction. The mechanism involves the addition of the nucleophile (hydrazine) to the electron-deficient C1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the aromatic system and the ring nitrogen. Subsequent elimination of the chloride leaving group re-establishes aromaticity and yields the final product, 1-(7-Bromoisoquinolin-1-YL)hydrazine. libretexts.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or butanol, and may be heated to ensure completion. nih.govnih.gov The nucleophilicity of hydrazine is crucial for the reaction's success. nih.gov

Table 2: Conditions for Nucleophilic Substitution with Hydrazine

| Substrate | Nucleophile | Solvent | Temperature | Comments |

|---|---|---|---|---|

| 4-Chloroquinazoline | Hydrazine | Water, Ethanol, Butanol | Varies | Analogous reaction showing solvent effects on SNAr with hydrazine. nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide (Nucleophile) | Aqueous solution | Room Temp | Classic example of an activated SNAr reaction. libretexts.org |

| Dichloro-precursor | Hydrazine hydrate (4 eq.) | 2-MeTHF | 95 °C | Example showing optimization of hydrazine equivalents and solvent for regioselectivity. nih.gov |

This table illustrates typical conditions for SNAr reactions. The specific synthesis of this compound would involve reacting 7-bromo-1-chloroisoquinoline with hydrazine hydrate.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in synthetic efficiency. nih.gov Several MCRs are known for synthesizing quinoline (B57606) and isoquinoline cores, such as the Doebner, Bischler-Napieralski, and Pictet-Spengler reactions. nih.govnumberanalytics.com However, the direct synthesis of a complex substituted pattern like this compound via a single MCR is not well-established and would be a significant synthetic challenge.

Cascade reactions, which involve a sequence of intramolecular transformations, can also be employed. For instance, a reaction could be designed where the formation of the isoquinoline ring is followed by an intramolecular cyclization involving a hydrazine-containing side chain. Research has shown that hydrazine can participate in cascade rearrangements to form complex heterocyclic systems. researchgate.net While theoretically possible, a specific cascade approach for the target molecule is not prominently documented, and a stepwise approach remains the most practical and reliable method.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the yield and purity of the final product is a critical aspect of the synthesis. For both the bromination and the nucleophilic substitution steps, a systematic screen of reaction parameters is often necessary.

Key parameters for optimization include:

Reagents: The choice of brominating agent (e.g., NBS vs. Br₂) and the equivalents of hydrazine can significantly impact the reaction outcome. Using an excess of hydrazine can ensure the complete conversion of the starting halide but may complicate purification. nih.gov

Solvent: The polarity and protic/aprotic nature of the solvent can influence the rate and selectivity of both electrophilic and nucleophilic substitution reactions. nih.govnih.gov

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products. researchgate.netresearchgate.net

Catalyst: For the bromination step, screening different Lewis or Brønsted acids can be crucial for achieving the desired regioselectivity and yield. researchgate.net

Isolation and purification of the final compound typically involve a standard aqueous work-up to remove inorganic salts and excess hydrazine. This is followed by extraction of the product into an organic solvent. Final purification is commonly achieved by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to obtain this compound with high purity. nih.govacs.org

Exploration of Catalyst Systems and Reagents for Enhanced Yields

The direct synthesis of this compound from 1-chloro-7-bromoisoquinoline and hydrazine is a nucleophilic substitution reaction. While this transformation can proceed without a catalyst, the exploration of various reagents and conditions is crucial for optimizing the yield and purity of the final product.

The starting material, 1-chloro-7-bromoisoquinoline, is a key precursor for this synthesis. It can be prepared from 7-bromoisoquinolin-1(2H)-one through chlorination, for instance, by using reagents like phosphorus oxychloride (POCl₃).

The core of the synthesis of this compound involves the displacement of the chloro group at the 1-position of the isoquinoline ring by a hydrazine moiety. This reaction is typically carried out using hydrazine hydrate (H₂NNH₂·H₂O) as the source of hydrazine. The choice of solvent and reaction temperature plays a significant role in the efficiency of this step. Protic solvents such as ethanol are often employed.

While palladium-catalyzed amination reactions using chelating phosphine (B1218219) ligands have been effective for the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates, specific catalytic systems for the direct hydrazination of 1-chloro-7-bromoisoquinoline are not extensively documented in publicly available literature. However, the principles of nucleophilic aromatic substitution (SNAAr) are highly relevant. The reactivity in SNAAr reactions is often influenced by the nature of the leaving group (in this case, chlorine) and the electron-withdrawing or -donating properties of the substituents on the aromatic ring. The bromo group at the 7-position of the isoquinoline ring is an electron-withdrawing group, which can facilitate the nucleophilic attack by hydrazine at the 1-position.

To enhance the yield, an excess of hydrazine hydrate is commonly used to drive the reaction to completion and minimize the formation of side products. The reaction temperature is another critical parameter that needs to be carefully controlled to balance the reaction rate and the potential for degradation of the starting materials or product.

| Starting Material | Reagent | Product | Reaction Type |

| 7-Bromoisoquinolin-1(2H)-one | POCl₃ | 1-Chloro-7-bromoisoquinoline | Chlorination |

| 1-Chloro-7-bromoisoquinoline | Hydrazine hydrate | This compound | Nucleophilic Aromatic Substitution |

Considerations for Reaction Scale-up and Process Efficiency

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the management of the exothermic nature of the reaction between 1-chloro-7-bromoisoquinoline and hydrazine hydrate. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This often necessitates the use of jacketed reactors with precise temperature control.

The choice of solvent is another critical factor in process efficiency. While ethanol is a common choice at the lab scale, its flammability and the need for large volumes can pose challenges on an industrial scale. The investigation of alternative, higher-boiling, and more easily recyclable solvents could improve the process economics and safety profile.

Work-up and purification procedures also require careful consideration for scale-up. In the laboratory, purification might be achieved through column chromatography. However, this method is often not practical or economical for large-scale production. The development of a robust crystallization procedure for the final product is highly desirable as it can provide a high-purity product with a more straightforward and scalable isolation process. This would involve a detailed study of solvent systems and cooling profiles to optimize crystal size and morphology, which in turn affects filtration and drying efficiency.

Furthermore, the handling of hydrazine, a toxic and potentially explosive substance, requires stringent safety protocols, especially at an industrial scale. This includes the use of closed systems and appropriate personal protective equipment.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reaction Control | Manual addition, simple temperature monitoring | Automated dosing, advanced process control for heat management |

| Solvent | Ethanol | Evaluation of higher-boiling, recyclable solvents |

| Purification | Column chromatography | Development of a robust crystallization method |

| Safety | Standard laboratory safety practices | Stringent protocols for handling hazardous materials like hydrazine |

| Process Optimization | Single-variable optimization | Design of Experiments (DoE) for multi-variable optimization |

Chemical Reactivity and Functionalization of 1 7 Bromoisoquinolin 1 Yl Hydrazine

Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a precursor to various functional groups and heterocyclic systems. Its reactivity is central to the derivatization of the 1-(7-bromoisoquinolin-1-yl)hydrazine scaffold.

Condensation Reactions Leading to Hydrazones and Azines

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that yields hydrazones. mdpi.com In the case of this compound, condensation with a variety of carbonyl compounds, typically in the presence of an acidic catalyst, would be expected to produce the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. For instance, reaction with a generic aldehyde or ketone would yield N'-[(aryl/alkyl)methylidene]-1-(7-bromoisoquinolin-1-yl)hydrazine. These hydrazones are often stable, crystalline compounds and serve as important intermediates for further synthetic modifications. nih.govchemicalbook.com

Azines are formed through the condensation of a hydrazine with two equivalents of a carbonyl compound. nih.gov While less common than hydrazone formation, under appropriate conditions, this compound could react with an excess of an aldehyde or ketone to form the corresponding azine, which would feature the C=N-N=C linkage.

The general scheme for these reactions is presented below:

Table 1: Representative Condensation Reactions of this compound

| Reactant | Product Type | General Structure |

|---|---|---|

| Aldehyde (R-CHO) | Hydrazone | 7-Br-Isoquinolin-1-NH-N=CH-R |

| Ketone (R-CO-R') | Hydrazone | 7-Br-Isoquinolin-1-NH-N=CR(R') |

Cyclocondensation Reactions for the Formation of Novel Heterocyclic Systems

The hydrazine moiety is a key synthon for the construction of various nitrogen-containing heterocycles. Cyclocondensation reactions of this compound with appropriate bifunctional electrophiles can lead to the formation of fused or appended heterocyclic systems.

A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. rsc.orgsemanticscholar.org Thus, reacting this compound with a β-diketone or a β-ketoester would be a viable route to synthesize 1-(7-bromoisoquinolin-1-yl)-substituted pyrazoles. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. researchgate.net

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from hydrazines. One common method involves the reaction of a hydrazine with an acyl isothiocyanate, followed by cyclization. researchgate.net Another approach could involve the reaction of this compound with formamide (B127407) or other one-carbon synthons under specific conditions. These reactions significantly expand the chemical space accessible from the starting hydrazine.

N-Alkylation, Acylation, and Sulfonylation Reactions of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can be functionalized through alkylation, acylation, and sulfonylation reactions.

N-Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen can be achieved using alkyl halides. The reaction can potentially lead to a mixture of mono- and di-alkylated products, and the selectivity may be controlled by the reaction conditions and the nature of the alkylating agent. For instance, reaction with methyl iodide could yield 1-(7-bromoisoquinolin-1-yl)-1-methylhydrazine or its 2-methyl isomer.

N-Acylation: Acylation of the hydrazine moiety is readily accomplished using acyl chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom to form N'-acyl-1-(7-bromoisoquinolin-1-yl)hydrazides. These acylated derivatives are generally stable and can serve as precursors for further transformations.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding N'-sulfonyl-1-(7-bromoisoquinolin-1-yl)hydrazide. These sulfonated derivatives are of interest in medicinal chemistry and as intermediates in organic synthesis.

Reductive and Oxidative Transformations of the Hydrazine Group

Reduction: The complete reduction of the hydrazine group to an amine (1-amino-7-bromoisoquinoline) would be a challenging transformation due to the lability of the N-N bond. However, reductive cleavage of the N-N bond in acylated or sulfonylated derivatives is a more common strategy.

Oxidation: Oxidation of hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of diimide species, which are highly reactive intermediates. More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of the corresponding isoquinoline (B145761) derivative without the hydrazine moiety.

Reactions of the Bromine Substituent at the Isoquinoline-7-position

The bromine atom at the 7-position of the isoquinoline ring is a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is expected that this compound would readily participate in Suzuki coupling reactions with various aryl and heteroaryl boronic acids to yield 7-aryl- or 7-heteroaryl-substituted isoquinolin-1-yl)hydrazines. The reaction conditions would need to be optimized to ensure compatibility with the hydrazine moiety.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This reaction would provide a direct route to 7-alkynyl-substituted isoquinolin-1-yl)hydrazines, which are valuable intermediates for the synthesis of more complex molecules.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with substitution of a vinylic hydrogen. Applying this reaction to this compound would allow for the introduction of various alkenyl groups at the 7-position of the isoquinoline ring.

The general schemes for these cross-coupling reactions are depicted below:

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)2 | Pd catalyst, Base | 7-R-Isoquinolin-1-yl)hydrazine (R = aryl, heteroaryl) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 7-(R-C≡C)-Isoquinolin-1-yl)hydrazine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring of this compound is a plausible, albeit challenging, pathway for functionalization. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the presence of activating groups. wikipedia.orgdalalinstitute.com Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. For SNAr to occur, the ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a suitable leaving group. wikipedia.orgdalalinstitute.comyoutube.com

In the case of this compound, the bromine atom at C7 serves as a potential leaving group. However, the hydrazine group at C1 is an electron-donating group, which increases the electron density of the isoquinoline ring system, thereby deactivating it towards nucleophilic attack. The nitrogen atom within the isoquinoline ring itself has an electron-withdrawing effect, which can partially offset the effect of the hydrazine group, particularly at the ortho and para positions. wikipedia.org

Despite the deactivating nature of the hydrazine group, SNAr reactions at the C7 position could potentially be achieved under forcing conditions with highly reactive nucleophiles. The viability of such reactions would be sensitive to the specific nucleophile employed and the reaction conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 1-(7-Methoxyisoquinolin-1-yl)hydrazine | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium cyanide (NaCN) | 1-(1-Hydrazinylisoquinolin-7-yl)carbonitrile | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 1-(7-Aminoisoquinolin-1-yl)hydrazine | High pressure and temperature |

This table presents hypothetical reactions based on general principles of SNAr and has not been experimentally verified for this specific compound.

Metal-Halogen Exchange Reactions as Synthetic Intermediates

A more versatile and widely employed strategy for the functionalization of aryl halides is the metal-halogen exchange reaction. wikipedia.org This powerful transformation converts an organic halide into a highly reactive organometallic intermediate, which can then be quenched with a variety of electrophiles. wikipedia.orgnih.gov The bromine atom at the C7 position of this compound is well-suited for this type of reaction.

The most common reagents for metal-halogen exchange are organolithium compounds, such as n-butyllithium or tert-butyllithium. wikipedia.org The exchange is typically rapid, even at low temperatures, and the rate generally follows the trend I > Br > Cl for the halogen. wikipedia.org The reaction of this compound with an organolithium reagent would generate a 7-lithioisoquinolin-1-yl)hydrazine intermediate. This potent nucleophile can then react with a wide range of electrophiles to introduce new functional groups at the C7 position.

A key consideration for this approach is the presence of the acidic protons on the hydrazine moiety (-NHNH₂). These protons can be deprotonated by the strong organolithium base. nih.govnih.gov Therefore, it is often necessary to use an excess of the organolithium reagent to first deprotonate the hydrazine and then effect the metal-halogen exchange. nih.gov Alternatively, the hydrazine group can be protected prior to the exchange reaction.

Table 2: Diversification via Metal-Halogen Exchange

| Electrophile | Resulting Functional Group at C7 | Example Product |

| Carbon dioxide (CO₂) | Carboxylic acid | 1-Hydrazinylisoquinoline-7-carboxylic acid |

| Aldehydes/Ketones (e.g., Formaldehyde) | Hydroxymethyl | (1-Hydrazinylisoquinolin-7-yl)methanol |

| Alkyl halides (e.g., Methyl iodide) | Alkyl | 1-(7-Methylisoquinolin-1-yl)hydrazine |

| Boric acid esters (e.g., Trimethyl borate) | Boronic acid | (1-Hydrazinylisoquinolin-7-yl)boronic acid |

This table illustrates potential synthetic outcomes following metal-halogen exchange and subsequent electrophilic quench.

Diversification Strategies through Simultaneous Functionalization of Multiple Sites

The presence of two distinct reactive sites in this compound—the C7-bromo substituent and the C1-hydrazine group—allows for the development of diversification strategies that target both positions, either sequentially or in a one-pot fashion. This dual functionalization capability significantly expands the accessible chemical space for this scaffold.

A powerful approach involves leveraging the reactivity of the hydrazine group in concert with transformations at the C7 position. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. organic-chemistry.org This reaction can be performed as an initial step to introduce a diverse range of substituents at the C1 position. The resulting 7-bromo-1-(2-alkylidenehydrazinyl)isoquinoline can then be subjected to a variety of cross-coupling reactions at the C7 position, such as Suzuki, Heck, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups, respectively.

Alternatively, a metal-halogen exchange at C7 could be followed by an intramolecular reaction or a reaction with a bifunctional reagent that also interacts with the hydrazine group. For instance, after formation of the 7-lithio intermediate, reaction with a reagent containing both an electrophilic site and a group capable of reacting with the hydrazine could lead to the formation of novel heterocyclic systems fused to the isoquinoline core.

Table 3: Sequential Functionalization Strategy

| Step 1: Hydrazine Functionalization (Reagent) | Intermediate Product | Step 2: C7-Functionalization (Reaction) | Final Product Class |

| Aldehyde (R-CHO) | 7-Bromo-1-(2-alkylidenehydrazinyl)isoquinoline | Suzuki Coupling (Ar-B(OH)₂) | 7-Aryl-1-(2-alkylidenehydrazinyl)isoquinolines |

| Ketone (R₂C=O) | 7-Bromo-1-(2-alkylidenehydrazinyl)isoquinoline | Heck Coupling (Alkene) | 7-Alkenyl-1-(2-alkylidenehydrazinyl)isoquinolines |

| Isocyanate (R-NCO) | 2-(7-Bromoisoquinolin-1-yl)hydrazine-1-carboxamide | Sonogashira Coupling (Alkyne) | 2-(7-Alkynylisoquinolin-1-yl)hydrazine-1-carboxamides |

This table outlines a modular approach to the diversification of the this compound scaffold.

Role of 1 7 Bromoisoquinolin 1 Yl Hydrazine As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Organic Architectures

Currently, there is limited specific information available in the scientific literature detailing the use of 1-(7-bromoisoquinolin-1-yl)hydrazine as a direct precursor in the construction of complex heterocyclic organic architectures.

Development of Scaffolds for Advanced Chemical Probes and Ligands

The application of this compound in the development of scaffolds for advanced chemical probes and ligands is an area with potential, but specific examples are not well-documented in current research.

Application in the Synthesis of Precursors for Functional Materials Research

There is a lack of specific published research on the application of this compound in the synthesis of precursors for functional materials.

Contributions to Chemo- and Regioselective Synthesis of Advanced Molecules

Coordination Chemistry of 1 7 Bromoisoquinolin 1 Yl Hydrazine and Its Derivatives

Design and Synthesis of Metal-Binding Ligands Derived from the Compound

The primary strategy for designing metal-binding ligands from 1-(7-bromoisoquinolin-1-yl)hydrazine involves its use as a precursor for producing Schiff base ligands. Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In this context, the terminal hydrazine (B178648) (-NH2) group of this compound serves as the primary amine component.

The synthesis is typically a straightforward one-pot reaction where the hydrazine derivative is refluxed with a selected carbonyl compound in a solvent such as ethanol (B145695) or methanol. ekb.egorientjchem.org The versatility of this approach is a key advantage; by choosing different aldehydes or ketones, a wide array of Schiff base ligands can be created with varying coordination sites and steric properties. For instance, reacting the parent hydrazine with salicylaldehyde (B1680747) would introduce a hydroxyl group ortho to the newly formed imine, creating a potential O,N,N-tridentate chelate.

These Schiff bases are highly effective as chelating ligands because they contain multiple donor heteroatoms (nitrogen and, depending on the aldehyde/ketone used, oxygen) that can form stable coordination complexes with transition metal ions. nih.govnih.gov The resulting ligands are often multidentate, capable of forming multiple bonds with a single metal center, which enhances the stability of the resulting metal complex. researchgate.net

Formation and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes involves the reaction of the synthesized Schiff base ligands with various transition metal salts, such as chlorides or acetates of copper(II), cobalt(II), nickel(II), and zinc(II). The process generally entails refluxing a solution of the ligand with a stoichiometric amount of the metal salt in a suitable solvent, often ethanol. nih.gov In some preparations, a base like sodium acetate (B1210297) is added to adjust the pH, which can facilitate the deprotonation of acidic groups (like phenolic -OH) on the ligand, promoting coordination with the metal ion. nih.gov The resulting metal complexes are often colored solids that can be isolated by filtration and purified by washing with solvents like diethyl ether. ekb.eg These complexes typically exhibit good solubility in polar organic solvents such as DMF and DMSO. ekb.egnih.gov

Investigation of Coordination Modes and Stoichiometries

The stoichiometry of the metal complexes, which describes the metal-to-ligand ratio, is commonly determined through elemental analysis. Typical stoichiometries found for this class of compounds are 1:1 and 1:2 (Metal:Ligand). ekb.egnih.gov Molar conductivity measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes; low conductivity values suggest a non-electrolytic nature, where the anions are coordinated directly to the metal center rather than existing as free counter-ions. nih.gov

Coordination modes are elucidated primarily through infrared (IR) spectroscopy. Key spectral changes upon complexation indicate how the ligand binds to the metal:

Azomethine Group (C=N): A shift in the stretching frequency of the C=N bond in the IR spectrum of the complex compared to the free ligand is a strong indicator of coordination through the imine nitrogen. mdpi.com

Hydrazine Group (N-H): A shift in the N-H stretching band suggests the involvement of the hydrazine nitrogen in complex formation. orientjchem.org

Phenolic Group (O-H): The disappearance of the broad ν(O-H) band, if present in the ligand, indicates deprotonation and coordination of the phenolic oxygen to the metal ion. nih.gov

New Bands: The appearance of new, lower-frequency bands can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, confirming the formation of coordinate bonds. orientjchem.org

Based on these analyses, ligands derived from this compound can act as bidentate, tridentate, or tetradentate chelators, binding to the metal through the isoquinoline (B145761) nitrogen, the azomethine nitrogen, and other donor atoms introduced via the carbonyl precursor. mdpi.comnih.gov

Structural Aspects of Metal-Ligand Interactions in Derived Complexes

The geometric structures of the metal complexes are inferred from a combination of spectroscopic and magnetic susceptibility data.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information. Shifts in the π→π* and n→π* transitions of the ligand upon coordination are observed. mdpi.com Furthermore, the appearance of new, weaker absorption bands in the visible region, corresponding to d-d electronic transitions, can help assign the geometry of the complex (e.g., octahedral or tetrahedral). nih.gov

Magnetic Moment: Magnetic susceptibility measurements at room temperature help determine the number of unpaired electrons on the metal center. This data is crucial for distinguishing between different possible geometries, such as square planar (often diamagnetic for Ni(II)) versus tetrahedral or octahedral geometries. mdpi.com

Commonly proposed geometries for metal complexes derived from related Schiff base hydrazones include octahedral, tetrahedral, and square planar structures. nih.govnih.govmdpi.com For example, Co(II), Ni(II), and Cu(II) complexes often adopt octahedral geometries, while Zn(II) complexes, with their d¹⁰ configuration, typically form tetrahedral structures. nih.gov

The following table summarizes typical spectroscopic data for related Schiff base metal complexes.

| Feature | Spectroscopic Method | Observation upon Complexation | Implication |

| Azomethine Stretch | FT-IR | Shift in ν(C=N) band (e.g., from ~1605 cm⁻¹ to ~1672 cm⁻¹) orientjchem.orgnih.gov | Coordination of the azomethine nitrogen to the metal center. |

| Phenolic Stretch | FT-IR | Disappearance of broad ν(O-H) band (e.g., ~3364 cm⁻¹) nih.gov | Deprotonation and coordination of the phenolic oxygen. |

| Metal-Ligand Bands | FT-IR | Appearance of new low-frequency bands (e.g., ~639 cm⁻¹ for M-N) orientjchem.org | Direct evidence of M-N and M-O bond formation. |

| Ligand Transitions | UV-Vis | Shift in π→π* and n→π* bands (e.g., from 353 nm to a lower frequency) mdpi.com | Ligand is part of the new chromophore of the complex. |

| d-d Transitions | UV-Vis | Appearance of new weak bands in the visible region (e.g., ~552 nm) mdpi.com | Provides information on the electronic environment and geometry of the metal ion. |

Catalytic Applications of Derived Metal Complexes in Organic Transformations

Transition metal complexes are paramount in the field of catalysis, and those derived from isoquinoline-hydrazine ligands are no exception. Their utility stems from the metal center's ability to cycle through various oxidation states and temporarily bind substrates, thereby providing a lower-energy pathway for chemical reactions. youtube.comyoutube.com

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase (typically in solution), is a primary area of application for these soluble metal complexes. youtube.com The ligands play a crucial role by stabilizing the metal ion and tuning its electronic and steric properties to optimize catalytic activity and selectivity. nih.gov

Complexes derived from structures similar to this compound are potential catalysts for a variety of organic transformations, including:

Hydrogenation Reactions: Cobalt, rhodium, and ruthenium complexes are well-known for their ability to catalyze the hydrogenation of unsaturated bonds (C=C, C=O, C=N). nih.govchimia.ch The metal complex activates molecular hydrogen, facilitating its addition to a substrate. nih.gov

C-C Bond Forming Reactions: Palladium complexes are particularly famous for catalyzing cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental in synthetic organic chemistry. chimia.ch The ligand structure is critical for the efficiency of the catalytic cycle.

The catalytic process is often depicted as a cycle where the metal complex enters a series of steps involving substrate coordination, transformation (the reaction itself), and product release, which regenerates the catalyst for the next cycle. youtube.com The ability of transition metals to easily interconvert between oxidation states is the key principle behind their function in these cycles. youtube.com

Heterogeneous Catalysis (if applicable)

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. youtube.com While transition metals are workhorses in this domain, soluble Schiff base complexes of the type discussed are primarily used in homogeneous systems. To be used in heterogeneous catalysis, these complexes would typically need to be immobilized or "anchored" onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the product mixture and potential for recycling. However, specific examples of heterogenized catalysts derived from this compound are not widely reported in the literature, and this remains a potential area for future research.

Theoretical and Computational Investigations of 1 7 Bromoisoquinolin 1 Yl Hydrazine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which in turn governs its reactivity and interactions. For 1-(7-bromoisoquinolin-1-yl)hydrazine, key aspects of its electronic character can be understood by analyzing its frontier molecular orbitals and electrostatic potential surface.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's stability and reactivity.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO, conversely, indicates its capacity to accept electrons, functioning as an electrophile. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronic landscape is shaped by the interplay of the isoquinoline (B145761) ring, the bromine substituent, and the hydrazine (B178648) moiety. Computational studies on related heterocyclic systems, such as quinazoline (B50416) derivatives, offer a comparative basis for predicting these properties. ufms.br The hydrazine group, being electron-donating, is expected to significantly influence the HOMO, raising its energy level. The HOMO is likely to be localized primarily on the hydrazine moiety and the nitrogen-containing ring of the isoquinoline core. nih.gov The bromine atom, an electron-withdrawing group, and the isoquinoline ring system itself will contribute significantly to the character of the LUMO.

A theoretical FMO analysis of structurally similar thiazole-based hydrazone derivatives provides insight into how such substitutions affect electronic properties. In a series of these compounds, the HOMO-LUMO energy gap was found to vary with different substituents, directly impacting their stability and reactivity. caymanchem.com For instance, the introduction of electron-withdrawing or donating groups systematically alters the energy gap. caymanchem.com

Table 1: Representative FMO Data for Analogous Heterocyclic Hydrazone/Hydrazide Systems

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Thiazole-Hydrazone Analog 1 | - | - | 4.123 | caymanchem.com |

| Thiazole-Hydrazone Analog 2 | - | - | 3.595 | caymanchem.com |

| Hydrazide Fragment | - | - | - | nih.gov |

This table presents data from analogous systems to illustrate the typical range of FMO energies. Specific values for this compound would require dedicated DFT calculations.

The distribution of these frontier orbitals is crucial. The HOMO of this compound would likely show significant electron density on the terminal nitrogen of the hydrazine group, making it a primary site for electrophilic attack. The LUMO is expected to be distributed across the electron-deficient pyrimidine-like portion of the isoquinoline ring, indicating where nucleophilic attack is most favorable.

Electrostatic Potential Surface Mapping

An electrostatic potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. uni-muenchen.dechemrxiv.org

In an MEP map, regions of negative potential (typically colored red or orange) correspond to areas of high electron density, such as those around lone pairs of electronegative atoms, and are attractive to electrophiles. nih.gov Regions of positive potential (colored blue) indicate a deficiency of electrons, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would be expected to show:

Intense Negative Potential: A significant region of negative potential would be localized around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. This makes the hydrazine moiety a strong hydrogen bond acceptor and a likely site of protonation. The nitrogen atom within the isoquinoline ring also contributes to a negative potential region. researchgate.net

Positive Potential: Positive potential would be concentrated on the hydrogen atoms of the hydrazine's amino group (-NH2), making them hydrogen bond donors.

Studies on similar heterocyclic systems, like quinazoline derivatives, demonstrate how different substituents modulate the MEP. ufms.br The introduction of a halogen atom, for example, creates distinct electrostatic features on the molecule's surface that can guide intermolecular interactions.

Computational Elucidation of Reaction Mechanisms for Its Transformations

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Transition State Analysis

A transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding a reaction's mechanism and kinetics. Computational methods, such as Density Functional Theory (DFT), are used to locate these TS structures.

For this compound, a key transformation would be its reaction with electrophiles or its participation in cyclization reactions. For example, in a reaction with an aldehyde or ketone to form a hydrazone, the mechanism would involve the nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon. A computational analysis would model this process, identifying the transition state for the initial addition and the subsequent dehydration step. Studies on the ozonation of hydrazine derivatives have successfully used computational modeling to identify transition states and elucidate complex reaction pathways, demonstrating the power of this approach. nih.gov

Reaction Energy Profile Calculations

A reaction energy profile plots the change in potential energy as reactants are converted into products, passing through any intermediates and transition states. These profiles provide a quantitative picture of a reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy, which is the energy difference between the reactants and the highest-energy transition state).

Computational studies on the oxidation of hydrazine and its derivatives have detailed such energy profiles. fao.org For a hypothetical reaction of this compound, a calculated energy profile could, for instance, compare different potential pathways, such as reaction at the hydrazine moiety versus substitution on the isoquinoline ring, to predict the most likely outcome under specific conditions. Theoretical investigations into the reactions of hydrazine derivatives with other molecules have shown that the activation barriers calculated computationally are often in good agreement with experimental observations. nih.govharvard.edu

Molecular Docking and Dynamics Simulations for Chemical Interaction Studies

Molecular docking and molecular dynamics (MD) are computational techniques used to study how a molecule (a ligand) interacts with a larger receptor, which can be a protein, enzyme, or other macromolecule.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The quality of this fit is often evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. Numerous studies have employed molecular docking to investigate how isoquinoline derivatives bind to biological targets. nih.govacs.org For example, docking simulations of dihydroisoquinoline derivatives have helped to understand their binding modes within the active sites of enzymes like leucine (B10760876) aminopeptidase. acs.org

A hypothetical docking study of this compound into an enzyme active site would likely show key interactions such as:

Hydrogen Bonding: The -NH and -NH2 groups of the hydrazine moiety acting as hydrogen bond donors, and the nitrogen atoms acting as acceptors.

Halogen Bonding: The bromine atom potentially forming halogen bonds with electron-rich residues in the binding pocket.

π-π Stacking: The aromatic isoquinoline ring interacting with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Representative Molecular Docking Scores for Analogous Quinoline (B57606)/Isoquinoline Derivatives Against Various Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Source |

| Dihydroisoquinoline Derivative 3b | Leucine Aminopeptidase | - | nih.govacs.org |

| Chalcone incorporating thiadiazolyl isoquinoline | CDK2 | - | chemrxiv.org |

| Quinoline Derivative 4 | HIV Reverse Transcriptase | -10.675 | nih.gov |

| Pyrazoline Derivative 5 | PI3K | -7.85 | rjraap.com |

This table showcases typical binding affinity values from docking studies of related heterocyclic compounds to illustrate the data generated from such analyses.

Molecular dynamics (MD) simulations provide a dynamic view of these interactions over time. An MD simulation of the this compound-receptor complex would reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the specific intermolecular interactions that are maintained over the simulation period. nih.gov For instance, a study on liquid isoquinoline used MD simulations to investigate translational and rotational diffusion, demonstrating how this technique can probe the dynamic behavior of the core structure. nih.gov

Prediction of Spectroscopic Parameters using Computational Methods

The theoretical prediction of spectroscopic parameters for a molecule like this compound involves the use of quantum chemical calculations to model its behavior and properties at the atomic level. These methods are instrumental in assigning experimental spectra and understanding the relationship between a molecule's structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods, primarily using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are employed to predict the ¹H and ¹³C NMR chemical shifts. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm). The accuracy of these predictions allows for the assignment of complex experimental spectra and can help in confirming the structure of newly synthesized compounds.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Below is an interactive table illustrating how predicted NMR data for this compound would typically be presented. Note: The following values are hypothetical and serve for illustrative purposes only, as no specific published data for this compound were found.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 158.5 |

| C3 | 7.55 | 115.2 |

| C4 | 8.10 | 130.8 |

| C5 | 7.90 | 128.4 |

| C6 | 7.75 | 129.1 |

| C7 | - | 122.3 |

| C8 | 8.25 | 135.6 |

| C8a | - | 138.9 |

| C4a | - | 127.7 |

| N2 | - | - |

| N-Hydrazine (α) | 5.50 (NH) | - |

| N-Hydrazine (β) | 4.20 (NH₂) | - |

Vibrational Spectroscopy (IR and Raman):

The prediction of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. After geometric optimization, a frequency calculation is performed. This analysis yields a set of normal modes of vibration, each with a specific frequency (typically in cm⁻¹). These calculated frequencies correspond to the absorption bands in an IR spectrum and scattering peaks in a Raman spectrum.

Theoretical calculations can predict the frequencies for key functional group vibrations, such as N-H stretching of the hydrazine group, C=N stretching of the isoquinoline ring, and C-Br stretching. Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes.

Illustrative Predicted Vibrational Frequencies

This interactive table shows a potential format for the predicted vibrational frequencies for this compound. Note: The following values are hypothetical and for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H Asymmetric Stretch (Hydrazine) |

| 2 | 3350 | N-H Symmetric Stretch (Hydrazine) |

| 3 | 3080 | Aromatic C-H Stretch |

| 4 | 1620 | N-H Bending (Scissoring) |

| 5 | 1590 | C=N Stretch (Isoquinoline Ring) |

| 6 | 1560 | Aromatic C=C Stretch |

| 7 | 1150 | C-N Stretch |

| 8 | 650 | C-Br Stretch |

Electronic Absorption Spectroscopy (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help in understanding the electronic structure, including the nature of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) and the types of electronic transitions occurring (e.g., π→π* or n→π*).

Illustrative Predicted UV-Vis Absorption

The following interactive table demonstrates how predicted UV-Vis data would be presented. Note: The values are hypothetical and for illustrative purposes only.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 (π→π*) |

Analytical Applications of 1 7 Bromoisoquinolin 1 Yl Hydrazine Derivatives

Derivatization Strategies for Enhanced Chromatographic Analysis (e.g., LC-MS, GC-MS)

The hydrazine (B178648) moiety of 1-(7-Bromoisoquinolin-1-YL)hydrazine is a key functional group that allows for its use as a derivatizing agent, particularly for carbonyl compounds such as aldehydes and ketones. This process is analogous to the well-established use of reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) in chromatographic analysis. fishersci.comepa.govresearchgate.net The reaction between the hydrazine and a carbonyl group results in the formation of a stable hydrazone.

The primary advantage of such a derivatization strategy is the introduction of the bulky and readily ionizable 7-bromoisoquinoline (B118868) group into the analyte molecule. This modification can significantly improve the chromatographic behavior and detection sensitivity of the target analytes, especially in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key advantages of using this compound as a derivatizing agent include:

Enhanced Ionization Efficiency: The isoquinoline (B145761) ring, a nitrogen-containing heterocycle, can be easily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI) mass spectrometry. This is particularly beneficial for analytes that have poor ionization efficiency in their native form.

Improved Chromatographic Retention: The introduction of the relatively non-polar bromoisoquinoline group can increase the retention of small, polar analytes on reversed-phase chromatographic columns, allowing for better separation from interfering matrix components.

Increased Molar Mass: Derivatization increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, often less crowded, region of the mass spectrum, thereby reducing background noise and improving the signal-to-noise ratio.

Facilitated Structural Elucidation: The predictable fragmentation pattern of the isoquinoline ring system upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can aid in the structural confirmation of the derivatized analyte.

A hypothetical derivatization reaction of an aldehyde with this compound is depicted below:

R-CHO + H₂N-NH-(C₉H₅NBr) → R-CH=N-NH-(C₉H₅NBr) + H₂O (Aldehyde) + (this compound) → (Hydrazone derivative)

The resulting hydrazone can then be readily analyzed by LC-MS or GC-MS. While specific application data for this compound is not yet prevalent in published literature, the principles of derivatization with similar hydrazine-containing reagents are well-documented. nih.govnih.gov

Use as Reagents for Trace Analysis and Detection of Specific Chemical Species

The high sensitivity imparted by the 7-bromoisoquinoline group makes derivatives of this compound potentially powerful reagents for trace analysis. The detection of low-abundance analytes in complex matrices, such as biological fluids, environmental samples, and food products, is a significant challenge in analytical chemistry.

For instance, the detection of trace levels of carbonyl compounds, which can be markers of oxidative stress or indicators of product quality, could be significantly improved. By converting these carbonyls into their corresponding 1-(7-bromoisoquinolin-1-yl)hydrazone derivatives, their detectability by sensitive techniques like LC-MS/MS can be enhanced by several orders of magnitude.

Furthermore, the reactivity of the hydrazine group is not limited to carbonyls. It can potentially react with other electrophilic species, expanding the range of analytes that could be targeted. The development of specific reaction conditions would be crucial to ensure selectivity for the desired chemical species.

Development of Chemical Sensors and Probes for Analytical Purposes

The isoquinoline scaffold is a well-known fluorophore, and its derivatives are often explored for the development of fluorescent chemical sensors and probes. nih.govrsc.org The principle behind such sensors is typically a change in the fluorescence properties of the molecule upon binding to a specific analyte. This change can manifest as an increase ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength of the fluorescence.

Derivatives of this compound could be designed to act as "chemosensors" for various analytes, such as metal ions or specific organic molecules. The hydrazine group can serve as a binding site for the target analyte. The interaction with the analyte can alter the electronic properties of the isoquinoline ring system, leading to a measurable change in its fluorescence.

For example, a sensor for a specific metal ion could be developed by modifying the hydrazine moiety with a chelating group. researchgate.net Upon coordination of the metal ion, the internal charge transfer (ICT) characteristics of the molecule could be perturbed, resulting in a change in the fluorescence signal. The high quantum yield of many isoquinoline derivatives could lead to sensors with very low detection limits.

Future Research Trajectories for 1 7 Bromoisoquinolin 1 Yl Hydrazine

Exploration of Undiscovered Reactivity Pathways and Synthetic Innovations

The unique arrangement of functional groups in 1-(7-Bromoisoquinolin-1-YL)hydrazine offers a rich landscape for discovering novel chemical transformations and synthetic methodologies.

The hydrazine (B178648) group at the 1-position is a potent nucleophile and a precursor to a variety of functional groups and heterocyclic rings. Future research could systematically explore its condensation reactions with a diverse range of aldehydes and ketones to form the corresponding hydrazones. These hydrazones are not merely derivatives but are valuable intermediates for further cyclization reactions. For instance, reaction with β-ketoesters could lead to the formation of pyrazole-fused isoquinolines, while reaction with α-haloketones could yield pyridazine-fused systems.

The bromine atom at the 7-position serves as a versatile handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This opens a vast potential for creating libraries of novel isoquinoline (B145761) derivatives. Key research directions could include:

Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids to introduce new C-C bonds, effectively creating complex bi-aryl structures.

Heck and Sonogashira Couplings: Functionalization with alkenes and terminal alkynes, respectively, to append unsaturated moieties that could be crucial for developing novel dyes, electronic materials, or biologically active agents.

Buchwald-Hartwig Amination: Introduction of a range of primary and secondary amines at the 7-position to explore structure-activity relationships in medicinal chemistry contexts.

A significant synthetic innovation would be the development of one-pot reactions that sequentially or concurrently functionalize both the hydrazine and the bromo-substituent, allowing for the rapid assembly of molecular complexity from a single starting material.

| Proposed Reaction Type | Reactant | Potential Product Class | Significance |

| Condensation | Aldehydes/Ketones | Hydrazones | Precursors for further cyclization |

| Cyclization | β-Dicarbonyls | Pyrazole-fused isoquinolines | Novel heterocyclic systems |

| Suzuki Coupling | Arylboronic acids | 7-Aryl-isoquinolin-1-yl-hydrazines | Complex molecular scaffolds |

| Sonogashira Coupling | Terminal Alkynes | 7-Alkynyl-isoquinolin-1-yl-hydrazines | Materials science applications |

Integration with Sustainable Chemistry Methodologies and Green Synthesis Principles

Modern synthetic chemistry increasingly emphasizes the importance of sustainability. Future research on this compound and its derivatives should prioritize the adoption of green chemistry principles.

A primary focus would be the development of synthetic routes that utilize environmentally benign solvents. Aqueous systems, or mixtures such as water-glycerol, could be explored for reactions involving the hydrazine moiety. acs.org The use of ultrasound or microwave irradiation as energy sources represents another key avenue. acs.org These techniques often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. acs.org For example, the synthesis of hydrazones or the cyclization to form fused heterocycles could be optimized under microwave conditions, potentially eliminating the need for high-boiling, toxic organic solvents.

Furthermore, exploring catalytic methods for both the synthesis of the parent compound and its subsequent derivatization is crucial. This includes the use of highly efficient, low-loading palladium catalysts for cross-coupling reactions to minimize metal contamination in the final products. Investigating the feasibility of heterogeneous catalysts that can be easily recovered and reused would be a significant step towards a more sustainable process. The development of a catalytic, atom-economical synthesis of this compound itself, perhaps from a halo-isoquinoline precursor, would be a foundational achievement in this area.

Advanced Applications in Supramolecular Assembly and Nanotechnology (focusing on chemical role)

The distinct electronic and structural features of this compound make it a promising candidate for applications in supramolecular chemistry and nanotechnology, where its chemical role would be central to function.

Supramolecular Assembly: The molecule possesses multiple coordination sites: the two nitrogen atoms of the hydrazine group and the nitrogen atom of the isoquinoline ring. This makes it an excellent candidate for use as a multidentate ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.com By coordinating with various metal ions, it could form extended, porous structures with potential applications in gas storage, separation, or catalysis. amerigoscientific.com The N-H protons of the hydrazine group can also act as hydrogen bond donors, while the isoquinoline nitrogen can act as a hydrogen bond acceptor. This dual capability could be exploited to direct the self-assembly of complex, non-covalent supramolecular architectures. yu.edu.jo The flat, aromatic surface of the isoquinoline core also allows for π-π stacking interactions, which can further stabilize such assemblies. acs.org

Nanotechnology: In the realm of nanotechnology, the hydrazine moiety is known for its ability to react with and bind to surfaces, including semiconductor materials. nih.govnih.govresearchgate.net This suggests that this compound could be employed as a molecular linker to functionalize the surface of nanoparticles or silicon wafers. nih.govnih.govresearchgate.net The isoquinoline unit would then be exposed on the surface, imparting specific properties such as fluorescence or a binding site for other molecules. This could lead to the development of novel sensors, where the binding of an analyte to the isoquinoline part causes a detectable change in the electronic properties of the underlying nanomaterial. The bromo-substituent offers a further site for modification, allowing for the attachment of other functional units to these surface-bound molecules, creating multifunctional nanostructures.

| Field | Chemical Role of the Compound | Potential Application |

| Supramolecular Chemistry | Multidentate Ligand for Metal Ions | Formation of Metal-Organic Frameworks (MOFs) amerigoscientific.com |

| Supramolecular Chemistry | H-Bond Donor/Acceptor & π-Stacking Unit | Directed Self-Assembly of Novel Architectures yu.edu.jo |

| Nanotechnology | Surface Anchor/Molecular Linker | Functionalization of Semiconductor Nanoparticles nih.govnih.govresearchgate.net |

| Nanotechnology | Chemo-responsive Unit | Development of Novel Chemical Sensors amerigoscientific.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.